5-chloro-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, an indole moiety, and a methoxyethyl side chain, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
5-chloro-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-chloro-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H19ClN4O3 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
5-chloro-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3/c1-25-18-6-3-14(22)9-13(18)10-19(25)20(27)24-15-4-5-17-16(11-15)21(28)26(12-23-17)7-8-29-2/h3-6,9-12H,7-8H2,1-2H3,(H,24,27) |
InChI Key |
ODICDLBOJIXFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CCOC |
Origin of Product |
United States |
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